N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
This compound is a heterocyclic hybrid molecule combining benzofuran, thiazole, and pyrazole moieties. Its structure includes a benzofuran-2-yl group attached to a thiazol-2-yl ring, which is further linked to a 3-methoxy-1-methyl-1H-pyrazole-4-carboxamide group. The methoxy and methyl substituents on the pyrazole may enhance metabolic stability and solubility .
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c1-21-8-11(16(20-21)23-2)15(22)19-17-18-12(9-25-17)14-7-10-5-3-4-6-13(10)24-14/h3-9H,1-2H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDQWKRUXZESFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. The process often includes the formation of the benzofuran ring, followed by the introduction of the thiazole and pyrazole moieties. Key steps may involve cyclization reactions, nucleophilic substitutions, and amide bond formation under controlled conditions such as specific temperatures, pH levels, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen or addition of hydrogen atoms, which can affect the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups that enhance or modify the compound’s biological activity.
Scientific Research Applications
Biological Activities
N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has been explored for several biological applications:
Anti-inflammatory Properties
Research indicates that compounds with similar structures exhibit significant inhibitory activity against pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis.
Antimicrobial Activity
The compound has shown promise in antimicrobial applications. Its structural components may enhance its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .
Antitumor Activity
Preliminary studies have indicated that derivatives of this compound may possess antitumor properties. The mechanisms are believed to involve the induction of apoptosis in cancer cells, making it a focus for cancer research .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of similar compounds, providing insights into their potential applications:
- Antitumor Evaluation : A study on related thiazole derivatives demonstrated cytotoxic activity against various human cancer cell lines, suggesting that modifications to the benzofuran-thiazole framework could enhance efficacy against tumors .
- Biological Assays : In vitro assays have been conducted to assess the antimicrobial properties of related compounds, confirming their effectiveness against Gram-positive bacteria. These findings support further exploration of this compound in drug development .
Mechanism of Action
The mechanism of action of N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Differences
*Estimated based on structural similarity to and .
Key Observations:
- Benzofuran vs. Pyridine/Coumarin: The target compound’s benzofuran core (vs.
- Carboxamide Linkage: The pyrazole-4-carboxamide in the target differs from benzamide () or isonicotinamide () groups, which may alter hydrogen-bonding capacity and metabolic stability .
- Substituent Effects: The 3-methoxy and 1-methyl groups on the pyrazole ring (target) contrast with morpholinomethyl () or tetrahydrofuran-methyl () substituents, impacting solubility and steric bulk .
Biological Activity
N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.
Synthesis
The synthesis of benzofuran derivatives, including the target compound, typically involves multi-step organic reactions. For instance, the synthesis of related thiazole derivatives has been reported, indicating that similar methodologies can be applied to produce this compound. The general procedure often includes the reaction of benzofuran with thiazole derivatives in the presence of suitable catalysts and solvents to achieve high yields and purity .
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including compounds structurally related to this compound. For example, certain pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines, with IC50 values indicating their effectiveness at low concentrations. Compounds with similar scaffolds have demonstrated IC50 values ranging from 0.01 µM to 49.85 µM against different cancer types .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory properties, which are crucial for treating diseases characterized by chronic inflammation. In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations significantly lower than those of standard anti-inflammatory drugs like dexamethasone . This suggests that this compound could serve as a potent anti-inflammatory agent.
Antiviral Activity
Emerging research indicates that pyrazole derivatives may possess antiviral activity. For instance, certain compounds have been found to inhibit viral replication in cell cultures, showcasing their potential as antiviral agents against specific viruses . This aspect warrants further investigation for this compound.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
| Study | Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|---|
| 1 | Pyrazole derivative A | Antitumor | 0.01 | |
| 2 | Pyrazole derivative B | Anti-inflammatory | 10 | |
| 3 | Pyrazole derivative C | Antiviral | 130 |
These findings indicate a promising therapeutic profile for compounds within this chemical class.
Q & A
Q. Critical Parameters :
- Solvent polarity : DMF enhances solubility of intermediates but may require purification via column chromatography (silica gel, ethyl acetate/hexane) .
- Catalyst selection : Palladium catalysts for Suzuki-Miyaura cross-coupling (if aryl halides are present) require inert atmospheres .
How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?
Q. Basic Research Focus
- 1H NMR :
- 13C NMR : Carbonyl resonance at δ 165–170 ppm confirms the carboxamide group .
- HRMS : Molecular ion peak at m/z 408.0921 (calculated for C₂₁H₁₈N₄O₃S) .
Validation : Compare with analogs in ’s table (e.g., absence of dimethylfuran signals at δ 2.2–2.5 ppm distinguishes from similar compounds) .
What in vitro assays are recommended for preliminary evaluation of biological activity, and how should conflicting cytotoxicity data be resolved?
Q. Basic Research Focus
- Antimicrobial screening :
- MIC assays : Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution (0.5–128 µg/mL) .
- Anticancer activity :
- MTT assay on HeLa cells (IC₅₀ reported as 12 µM in ) .
Q. Data Contradictions :
- Discrepancies in cytotoxicity (e.g., IC₅₀ ranging from 12–45 µM) may arise from assay conditions (e.g., serum concentration, exposure time).
- Resolution : Validate via orthogonal assays (e.g., apoptosis flow cytometry) and standardize protocols (e.g., 48 h incubation, 10% FBS) .
How does the methoxy group at the pyrazole-3-position influence electronic properties and target binding?
Q. Advanced Research Focus
- Electronic Effects :
- Methoxy’s electron-donating nature increases pyrazole ring electron density, enhancing nucleophilic attack resistance (confirmed via Hammett σ values) .
- SAR Studies :
- Analog comparison : Removal of methoxy (e.g., replacing with H or Cl) reduces anticancer activity by 60%, suggesting its role in π-π stacking with kinase targets .
- Docking simulations : Methoxy forms hydrogen bonds with EGFR’s Thr766 (binding energy: −9.2 kcal/mol vs. −7.8 kcal/mol for des-methoxy analog) .
Methodology : Synthesize analogs (e.g., 3-H or 3-Cl derivatives) and compare bioactivity .
What strategies are effective in resolving low aqueous solubility during formulation for in vivo studies?
Q. Advanced Research Focus
- Co-solvent systems : Use PEG-400/water (70:30) to achieve solubility of 5 mg/mL .
- Nanoparticle encapsulation : PLGA nanoparticles (200 nm diameter) improve bioavailability by 3-fold in rat models .
- Prodrug approach : Phosphate esterification of the pyrazole hydroxyl group increases solubility (2.8 mg/mL → 22 mg/mL) but requires enzymatic cleavage studies .
Analytical Validation : Monitor stability via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
How can molecular docking and MD simulations guide target identification for this compound?
Q. Advanced Research Focus
- Target Prioritization :
- Docking against KinaseChem database identifies CDK2 (G-score: −12.3) and PARP1 (−11.7) as top targets .
- Simulation Protocols :
- MD Parameters : NAMD, 100 ns simulation, CHARMM36 force field.
- Key Interactions : Benzofuran-thiazole moiety stabilizes PARP1’s NAD+ binding pocket (RMSD < 2.0 Å after 50 ns) .
Validation : Compare with experimental kinase inhibition assays (e.g., CDK2 IC₅₀ = 0.8 µM) .
What analytical approaches differentiate polymorphic forms, and how do they impact bioactivity?
Q. Advanced Research Focus
- PXRD : Form I (sharp peaks at 2θ = 12.4°, 15.7°) vs. Form II (broad peaks at 2θ = 11.2°) .
- DSC : Form I melts at 218°C (ΔH = 120 J/g), Form II at 205°C (ΔH = 95 J/g) .
- Bioactivity Impact : Form I shows 2× higher permeability in Caco-2 monolayers (Papp = 8.3 × 10⁻⁶ cm/s) .
Mitigation : Use solvent-mediated crystallization (ethanol/water, 4:1) to isolate Form I .
How should researchers design stability studies under ICH guidelines to assess degradation pathways?
Q. Advanced Research Focus
- Forced Degradation :
- ICH Q1A(R2) Compliance :
Analytical Tools : LC-MS/MS identifies m/z 185.04 fragment (cleaved thiazole ring) as degradation marker .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
